1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
1-Ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Mechanism of Action
Target of Action
Indole derivatives, such as 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione, are known to have a wide range of biological targets due to their diverse biological activities . They play a significant role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
The mode of action of indole derivatives involves their interaction with multiple receptors, leading to various biological responses . These compounds bind with high affinity to their targets, resulting in changes that contribute to their therapeutic effects .
Biochemical Pathways
Indole derivatives affect various biochemical pathways, leading to their diverse biological activities . For example, some indole derivatives have been reported to show antiviral activity, suggesting their involvement in pathways related to viral replication .
Result of Action
The result of the action of this compound would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the molecular and cellular effects could range from antiviral effects to anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst . Another method includes the Tscherniac-Einhorn reaction, which involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-Ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-Indole-2,3-dione: A closely related compound with similar chemical properties.
1-Methyl-2,3-dihydro-1H-indole-2,3-dione: Another derivative with a methyl group instead of an ethyl group.
5-Methyl-1H-indole-2,3-dione: A compound with a similar structure but different substitution pattern.
Uniqueness: 1-Ethyl-5-methyl-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the indole ring can lead to distinct interactions with molecular targets compared to
Properties
IUPAC Name |
1-ethyl-5-methylindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-3-12-9-5-4-7(2)6-8(9)10(13)11(12)14/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHAHZVNUDXOIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C(=O)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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